4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a naphthalen-1-ylmethyl group and a chlorine atom. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the pyrrolo[2,3-d]pyrimidine core allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative .
Scientific Research Applications
4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or signaling pathways, leading to changes in cellular function. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazolo[3,4-d]pyrimidine core.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene group but differs in the core structure.
[(±)-(2,4,6-cis)-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol: Similar naphthalene substitution but different core structure
Uniqueness
4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both a pyrrolo[2,3-d]pyrimidine core and a naphthalen-1-ylmethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
651358-67-7 |
---|---|
Molecular Formula |
C17H13ClN4 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-chloro-6-(naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H13ClN4/c18-15-14-9-12(20-16(14)22-17(19)21-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,9H,8H2,(H3,19,20,21,22) |
InChI Key |
MSZMUGNLUWQQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC4=C(N3)N=C(N=C4Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.